molecular formula C41H64O14 B591431 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

Cat. No.: B591431
M. Wt: 780.9 g/mol
InChI Key: DAXMBTMYJCYTRG-IRCPNMLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B involves multiple steps, including glycosylation and acetylation reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that the production involves extraction from natural sources, such as the Alocasia plant, followed by purification and chemical modification to achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the steroid backbone.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated steroids.

Scientific Research Applications

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B has several scientific research applications:

    Chemistry: It is used as a model compound to study steroid chemistry and glycosylation reactions.

    Biology: It is studied for its role in cell signaling pathways, particularly those involving Aurora-A kinase.

    Medicine: It has potential therapeutic applications in cancer treatment, especially for lymphoma.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Tenacigenin A: Another steroid isolated from Alocasia with similar anti-tumor properties.

    Oleandrin: A cardiac glycoside with anti-cancer effects.

    Digitoxin: A cardiac glycoside used in heart disease treatment with potential anti-cancer properties.

Uniqueness

3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B is unique due to its specific glycosylation pattern and its potent inhibition of Aurora-A kinase, which distinguishes it from other similar compounds .

Properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMBTMYJCYTRG-IRCPNMLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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